Drimendiol

概要

説明

ドリメンジオールは、ドリメノールから誘導されたセスキテルペンアルコールです。 これはオクタヒドロナフタレン類に属し、ドリメノール構造の11位と12位に2つのヒドロキシル基が存在することを特徴としています 。 ドリメンジオールは、Drimys winteriなどの様々な植物に含まれており、その生物活性、特に抗真菌性が研究されてきました .

準備方法

合成経路および反応条件

ドリメンジオールは、ドリメノールからヒドロキシル化反応によって合成することができます。 このプロセスには、シトクロムP450酵素、特にドリメノールオキシダーゼを使用し、ドリメノールをドリメンジオールに変換する触媒反応を行います 。 この反応は、ドリメノールオキシダーゼ遺伝子を発現する酵母または植物宿主で行うことができます .

工業的製造方法

ドリメンジオールの工業的製造には、ドリメノールオキシダーゼ酵素を発現するように遺伝子組み換えされたトランスジェニック植物または微生物を使用します。 これらの生物は、大量にドリメンジオールを生産することができ、その後、様々な用途のために抽出および精製されます .

化学反応の分析

反応の種類

ドリメンジオールは、次のような様々な化学反応を起こします。

一般的な試薬および条件

生成される主な生成物

シナモライド: ドリメンジオールの酸化によって生成されます.

ドリマンセスキテルペン: ドリメンジオールの還元によって生成されます.

科学研究における用途

ドリメンジオールは、次のような幅広い科学研究の用途があります。

科学的研究の応用

Antifungal Activity

Overview

Drimendiol exhibits notable antifungal properties, particularly against Candida species. Studies have demonstrated that this compound and its biotransformation products possess significant antifungal activity, making them potential candidates for developing new antifungal agents.

Case Study: Biotransformation by Cladosporium antarcticum

A study investigated the biotransformation of this compound using the fungus Cladosporium antarcticum, leading to the production of two major metabolites: 9α-hydroxythis compound and 3β-hydroxythis compound. These compounds showed minimal inhibitory concentrations (MIC) against pathogenic Candida species, with the latter exhibiting an MIC lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis .

| Compound | Yield (%) | MIC (µg/mL) |

|---|---|---|

| This compound | - | 12-50 |

| 9α-Hydroxythis compound | 19.4 | <15 |

| 3β-Hydroxythis compound | 35 | <15 |

Agrochemical Applications

Overview

this compound has been explored for its potential use in agrochemistry, particularly as a natural pesticide or antifeedant due to its insect-repelling properties.

Case Study: Antifeedant Properties

Research on polygodial, a related compound, indicated that drimeniol derivatives could serve as effective antifeedants against herbivorous insects. The study highlighted that these compounds could be synthesized in transgenic organisms, enhancing their production for agricultural applications .

Pharmaceutical Development

Overview

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for pharmaceutical development.

Case Study: Mechanism of Action Against Candidiasis

Molecular dynamics simulations have shown that this compound can bind to lanosterol 14-alpha demethylase, an enzyme crucial for ergosterol synthesis in fungi. This suggests that this compound could be developed into a drug with fewer side effects than conventional antifungals like fluconazole .

Biotechnological Applications

Overview

this compound's biosynthetic pathways have been studied for their potential in biotechnology, particularly in producing bioactive compounds through microbial fermentation.

Case Study: Production via Genetic Engineering

The identification of drimenol oxidase from Persicaria hydropiper has paved the way for genetically modified organisms capable of producing this compound efficiently. This advancement allows for sustainable production methods that can yield higher concentrations of bioactive compounds .

Safety and Toxicity Studies

Overview

Understanding the safety profile of this compound is crucial for its application in various industries.

Case Study: Toxicity Assessment

Toxicity studies indicated that this compound does not exhibit cytotoxic effects on certain bacteria but can enhance susceptibility when exposed to copper ions. This information is vital for assessing its safety in agricultural applications .

作用機序

ドリメンジオールは、主に真菌酵素の阻害によって作用します。 特に、真菌におけるエルゴステロール合成に関与する酵素であるラノステロール14α-デメチラーゼを阻害します 。 この阻害は、真菌の細胞膜を破壊し、細胞死につながります .

類似の化合物との比較

ドリメンジオールは、その特定のヒドロキシル化パターンにより、ドリマンセスキテルペンの中で独特です。類似の化合物には次のようなものがあります。

ドリメノール: ドリメンジオールの前駆体であり、追加のヒドロキシル基がありません.

ポリゴジアル: 強力な抗真菌性を示すドリマンセスキテルペンジアルデヒド.

イソドリメノール: ドリメノールのヒドロキシル化誘導体であり、同様の生物活性があります.

ドリメンジオールのユニークな構造と生物活性は、様々な科学的および産業的用途において、貴重な化合物となっています。

類似化合物との比較

Drimendiol is unique among drimane sesquiterpenoids due to its specific hydroxylation pattern. Similar compounds include:

Drimenol: The precursor to this compound, lacking the additional hydroxyl group.

Polygodial: A drimane sesquiterpenoid dialdehyde with potent antifungal properties.

Isodrimeninol: A hydroxylated derivative of drimenol with similar biological activities.

This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.

生物活性

Drimendiol, a drimane sesquiterpene alcohol derived from Drimys winteri, has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

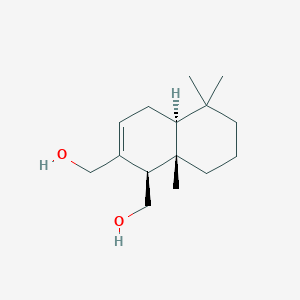

Chemical Structure and Properties

This compound is characterized by its unique drimane skeleton, which plays a crucial role in its biological activity. The compound's structure allows it to interact with various biological targets, leading to its potential therapeutic applications.

Antimicrobial Activity

1. Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing (QS) in bacteria. A study demonstrated that this compound significantly reduced violacein production in Chromobacterium violaceum ATCC 12472, indicating its potential as a QS inhibitor. This inhibition can decrease biofilm formation in pathogenic bacteria such as Pseudomonas syringae, enhancing the efficacy of biocides like CuSO4 against biofilms .

2. Antifungal Activity

This compound exhibits notable antifungal properties against various Candida species. Research showed that derivatives of this compound produced through biotransformation exhibited minimum inhibitory concentrations (MICs) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis. The mechanism of action is believed to involve the inhibition of lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis in fungi .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida

In a study conducted on the antifungal activity of this compound derivatives, researchers isolated several compounds from Cladosporium antarcticum. The derivatives showed significant antifungal activity with MIC values ranging from 12 to 50 μg/mL. The study highlighted the potential for these compounds to serve as alternatives to conventional antifungal agents .

Case Study 2: Quorum Sensing and Biofilm Formation

Another investigation focused on the effects of this compound on biofilm formation in Pseudomonas syringae. The results indicated that this compound not only inhibited QS but also enhanced the biocidal effects of copper sulfate on established biofilms, suggesting its utility in agricultural applications where biofilm-related resistance is problematic .

Research Findings

特性

IUPAC Name |

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTDAKOPPDXZDV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Drimendiol and what are its potential applications?

A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].

Q2: How does this compound exert its antifungal effects?

A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].

Q3: How effective is this compound against different Candida species?

A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].

Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?

A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].

Q5: What is the role of this compound in the biosynthesis of insect deterrents?

A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].

Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?

A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].

Q7: Has the complete structure elucidation of this compound and related compounds been achieved?

A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].

Q8: Are there any analytical techniques specifically used to quantify this compound?

A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。